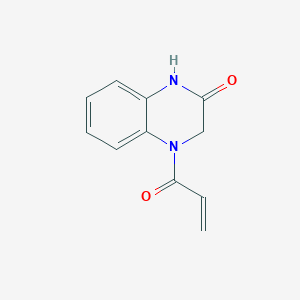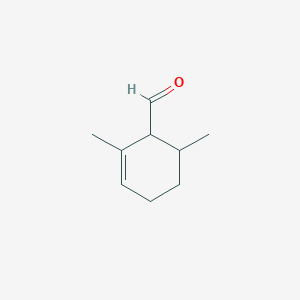
3-(5-bromothiophen-3-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromothiophen-3-yl)prop-2-ynoic acid (BTPA) is an organic compound belonging to the thiophene family of compounds. It is a colorless solid with a molecular weight of 243.01 g/mol. BTPA has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential applications in the synthesis of pharmaceuticals. It has been used as a starting material in the synthesis of various drugs, including anti-inflammatory drugs and antibiotics. 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has also been investigated for its use in the synthesis of organic semiconductors and other materials.
Wirkmechanismus
3-(5-bromothiophen-3-yl)prop-2-ynoic acid is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. This conversion is believed to occur through the action of enzymes, such as cytochrome P450 enzymes. Once converted, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is thought to interact with various cellular targets, including proteins and enzymes.
Biochemical and Physiological Effects
3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been studied for its potential biochemical and physiological effects. In animal models, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-bromothiophen-3-yl)prop-2-ynoic acid for laboratory experiments include its low cost, ease of synthesis, and versatility. However, it is important to note that 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a highly reactive compound, and must be handled with care. Additionally, 3-(5-bromothiophen-3-yl)prop-2-ynoic acid is a relatively new compound, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
The future directions of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid research include further exploration of its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects. Additionally, further research is needed to understand the mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid, and to determine its safety and efficacy in humans. Finally, further research is needed to explore the potential use of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid in the synthesis of organic semiconductors and other materials.
Synthesemethoden
3-(5-bromothiophen-3-yl)prop-2-ynoic acid can be synthesized through a variety of methods, including the reaction of 5-bromothiophene with acetic acid and a catalytic amount of sulfuric acid. Another synthesis method involves the reaction of 5-bromothiophene with a catalytic amount of sulfuric acid and a base, such as sodium hydroxide. The product of this reaction is a mixture of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid and the corresponding bromoacetate. The bromoacetate can be separated from 3-(5-bromothiophen-3-yl)prop-2-ynoic acid by distillation.
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZDNBKBAXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

